6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid is a compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring. This compound is often used in various chemical reactions and has applications in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of 5-bromo-2-aminopyridine. This reaction is carried out under specific conditions, often involving the use of a base and a suitable solvent. The reaction conditions need to be carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-Bromoimidazo[1,2-a]pyridin-2-amine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of trifluoroacetic acid in the process helps in maintaining the stability of the compound during synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Known for its anticonvulsant properties.
5-Bromoimidazo[1,2-a]pyridine: Used in similar chemical reactions and has comparable biological activities.
7-Bromoimidazo[1,2-a]pyridine: Another derivative with potential pharmaceutical applications.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-2-amine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H7BrF3N3O2 |
---|---|
Molekulargewicht |
326.07 g/mol |
IUPAC-Name |
6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7) |
InChI-Schlüssel |
BEMXUXMULOIMBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.